molecular formula C19H23NO6S2 B2375892 N-(1,1-dioxothiolan-3-yl)-3,4,5-trimethoxy-N-(thiophen-2-ylmethyl)benzamide CAS No. 573947-96-3

N-(1,1-dioxothiolan-3-yl)-3,4,5-trimethoxy-N-(thiophen-2-ylmethyl)benzamide

Cat. No.: B2375892
CAS No.: 573947-96-3
M. Wt: 425.51
InChI Key: JXZQIGXJDRXDNU-UHFFFAOYSA-N
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Description

N-(1,1-dioxothiolan-3-yl)-3,4,5-trimethoxy-N-(thiophen-2-ylmethyl)benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound is commonly referred to as DT-010 and belongs to the class of benzamide derivatives.

Scientific Research Applications

Synthesis Techniques and Chemical Properties

  • The synthesis of N-benzothiazol-2-yl-amides through copper-catalyzed intramolecular cyclization demonstrates the versatility of thiourea derivatives in chemical synthesis, showcasing a method to produce various compounds under mild conditions (Wang et al., 2008).
  • TEMPO-catalyzed electrochemical C–H thiolation further highlights the chemical utility of thioamide derivatives in synthesizing benzothiazoles and thiazolopyridines, which are significant in pharmaceuticals and organic materials (Qian et al., 2017).

Anticancer and Antimicrobial Applications

  • The design and synthesis of substituted benzamides, including trimethoxy phenyl derivatives, have been evaluated for their anticancer activity against several cancer cell lines, showing moderate to excellent activity and highlighting their potential as therapeutic agents (Ravinaik et al., 2021).
  • Some benzothiazole derivatives are synthesized for antimicrobial activity, demonstrating significant effects against various bacterial and fungal strains, underscoring the potential of benzothiazole and thiazolopyridine derivatives in addressing antimicrobial resistance (Bikobo et al., 2017).

Material Science and Chemical Reactions

  • The development of benzothiazole and thiourea derivatives for material science applications, such as novel organic materials with specific chemical properties, is showcased by the synthesis of various benzothiazole derivatives with potential applications in organic electronics and photonics (Saeed et al., 2010).

Pharmacokinetic Characterization

  • The pharmacokinetic characterization of benzamide derivatives, evaluating their absorption, distribution, metabolism, and excretion (ADME) properties, supports the development of compounds with optimized bioavailability for therapeutic applications. Studies such as the discovery and evaluation of selective inhibitors of vascular endothelial growth factor receptor-2 (VEGFR-2) demonstrate the importance of pharmacokinetic studies in the development of orally active anticancer drugs (Borzilleri et al., 2006).

Mechanism of Action

Target of Action

The primary target of this compound is the G protein-gated inwardly-rectifying potassium (GIRK) channels . These channels play a crucial role in regulating the electrical activity of cells, particularly neurons, by allowing potassium ions to flow into the cell.

Mode of Action

This compound acts as an activator of the GIRK channels . It binds to these channels and induces a conformational change that opens the channel, allowing potassium ions to flow into the cell. This influx of potassium ions hyperpolarizes the cell, making it less likely to fire an action potential.

Pharmacokinetics

Similar compounds have been shown to displaynanomolar potency as GIRK1/2 activators with improved metabolic stability over the prototypical urea-based compounds . This suggests that this compound may also have good bioavailability and metabolic stability, but further studies are needed to confirm this.

Properties

IUPAC Name

N-(1,1-dioxothiolan-3-yl)-3,4,5-trimethoxy-N-(thiophen-2-ylmethyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23NO6S2/c1-24-16-9-13(10-17(25-2)18(16)26-3)19(21)20(11-15-5-4-7-27-15)14-6-8-28(22,23)12-14/h4-5,7,9-10,14H,6,8,11-12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXZQIGXJDRXDNU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)N(CC2=CC=CS2)C3CCS(=O)(=O)C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23NO6S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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